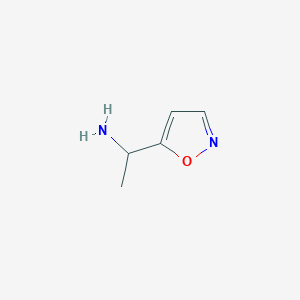

1-(Isoxazol-5-yl)ethanamine

Overview

Description

“1-(Isoxazol-5-yl)ethanamine” is a compound that belongs to the class of isoxazoles . Isoxazoles are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions . They have been the subject of research in medicinal chemistry over the past decades due to their synthetic availability, special chemical and biological properties, and widespread practical use .

Synthesis Analysis

Isoxazoles can be synthesized using two main methods: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . Both of these transformations are sufficiently universal and are equally popular with synthetic chemists . Since their inception, both methods have been significantly improved and modernized in the course of solving specific practical problems, as well as with the expansion of the possibilities of organic synthesis .

Molecular Structure Analysis

The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .

Chemical Reactions Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These compounds contain a three-carbon 1,3-di-electrophilic fragment with sp - or sp2 -hybridized carbon atoms .

Scientific Research Applications

Anticancer Applications

Isoxazoline derivatives, which include compounds like 1-(Isoxazol-5-yl)ethanamine, have been identified as significant in the realm of medicinal chemistry for their anticancer properties. These compounds, found in natural sources, are under investigation for their potential as chemotherapeutic agents. Structural-activity relationships and the impact of stereochemical variations on their anticancer efficacy are key areas of study, offering insights into developing novel anticancer drugs (Kaur et al., 2014).

Synthesis of Heterocycles

The synthesis of 4-Arylmethylideneisoxazol-5(4H)-ones, a class of compounds related to isoxazoline, showcases the versatility of isoxazoline derivatives in chemical synthesis. These compounds are notable for their significant biological and medicinal properties, serving as intermediates for creating various heterocycles. The development of environmentally friendly procedures for their preparation highlights the ongoing research in utilizing isoxazoline derivatives for heterocyclic synthesis (Laroum et al., 2019).

Ectoparasiticidal Efficacy

The isoxazolines, including derivatives like 1-(Isoxazol-5-yl)ethanamine, have emerged as a novel class of ectoparasiticides with potent activity against a range of ectoparasites such as fleas, ticks, and mites. Their mechanism, targeting the invertebrate nervous system, showcases their potential in veterinary applications, offering a new avenue for controlling ectoparasitic infestations in animals (Zhou et al., 2021).

Organic Synthesis Applications

Isoxazoline derivatives are pivotal in organic synthesis, serving as scaffolds for creating various complex molecules. Their reactivity allows for the construction of compound libraries essential for developing new functional materials. Research into the diverse chemical behavior of isoxazoline derivatives, such as nitroisoxazolones, underscores their significance in synthesizing polyfunctionalized systems, which are challenging to achieve through other methods (Nishiwaki, 2017).

Mechanism of Action

Safety and Hazards

Future Directions

Isoxazoles have been the subject of research in medicinal chemistry over the past decades . Among the 100 cyclic systems that are most often found in small molecule drugs, isoxazole occupies the 33rd place . Therefore, it is expected that the development of new synthetic strategies and designing of new isoxazole derivatives will continue to be based on the most recent knowledge emerging from the latest research .

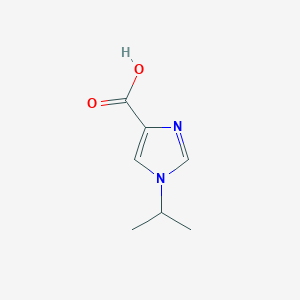

properties

IUPAC Name |

1-(1,2-oxazol-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4(6)5-2-3-7-8-5/h2-4H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUUDZFNGAFNIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695822 | |

| Record name | 1-(1,2-Oxazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Isoxazol-5-yl)ethanamine | |

CAS RN |

933721-75-6 | |

| Record name | 1-(1,2-Oxazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

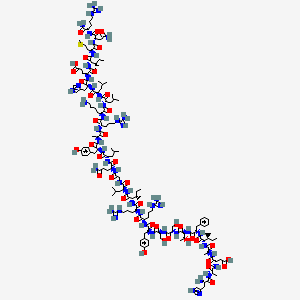

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B3030546.png)

![[5a-S,10b-R]-2-(2,4,6-Trimethyl-phenyl)-2,5a,6,10b-tetrahydro-4H-5-oxa-2,3-diaza-10c-azonia-cyclopenta[c]fluorene chloride](/img/structure/B3030560.png)